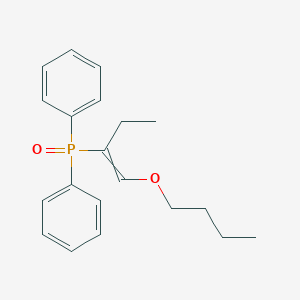
(1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C20H25O2P. . This compound contains a phosphine oxide functional group, which is characterized by a phosphorus atom double-bonded to an oxygen atom and bonded to two phenyl groups and a butoxybutenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a butoxybutenyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydride or potassium tert-butoxide is used to deprotonate the diphenylphosphine oxide, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The butoxybutenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids or phosphonates.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of various substituted phosphine oxides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its ability to stabilize transition metal complexes makes it valuable in catalytic reactions, including hydrogenation and cross-coupling reactions .
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a therapeutic agent. Its phosphine oxide group can interact with biological targets, making it a candidate for drug development. It is also used in the synthesis of bioactive molecules and pharmaceuticals .
Industry
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination bonds with metal ions, facilitating catalytic processes. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxybut-1-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane: Similar structure but with a methoxy group instead of a butoxy group.
Diphenylphosphine oxide: Lacks the butoxybutenyl group, making it less versatile in certain applications.
Uniqueness
(1-Butoxybut-1-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its butoxybutenyl group, which enhances its solubility and reactivity. This makes it more suitable for specific applications in catalysis and drug development compared to its analogs .
Properties
CAS No. |
61753-13-7 |
|---|---|
Molecular Formula |
C20H25O2P |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[1-butoxybut-1-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H25O2P/c1-3-5-16-22-17-18(4-2)23(21,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17H,3-5,16H2,1-2H3 |
InChI Key |
ZYBGYNSVJSYVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=C(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















